2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone
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Overview
Description
2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone is an organic compound that features both dichlorophenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 2-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,6-dichlorobenzaldehyde undergoes a nucleophilic substitution reaction with 2-(trifluoromethyl)benzyl bromide, leading to the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, resulting in effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,6-dichlorophenyl)-2-methylpropan-1-one and 1-(2,6-dichlorophenyl)-3-phenylpropan-1-one share structural similarities.
Uniqueness: The presence of both dichlorophenyl and trifluoromethylphenyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3O/c17-12-6-3-7-13(18)15(12)14(22)9-8-10-4-1-2-5-11(10)16(19,20)21/h1-7H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUIGHJIMRBGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644930 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-86-5 |
Source
|
Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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